molecular formula C11H20ClNO2 B13024665 Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride

Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride

Cat. No.: B13024665
M. Wt: 233.73 g/mol
InChI Key: ZEKLLUBJJWADGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride typically involves the reaction of piperidine derivatives with cyclopropanecarboxylate esters. One common method includes the use of ethyl cyclopropanecarboxylate and piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 1-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11(5-6-11)9-3-7-12-8-4-9;/h9,12H,2-8H2,1H3;1H

InChI Key

ZEKLLUBJJWADGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2CCNCC2.Cl

Origin of Product

United States

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